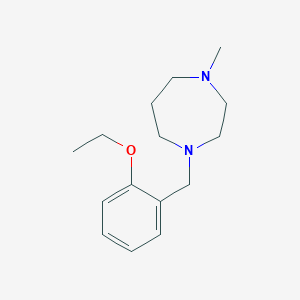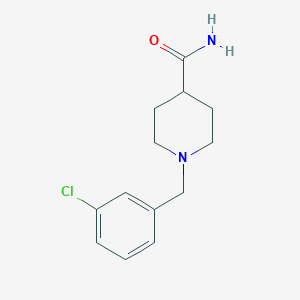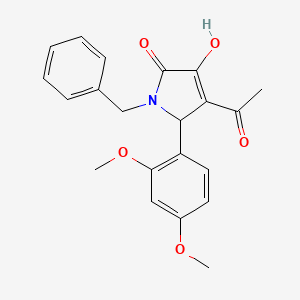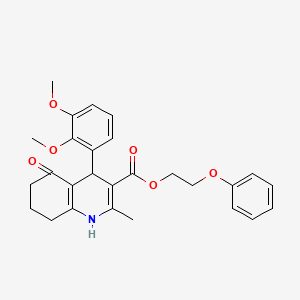![molecular formula C28H28Cl4N2O4 B5003754 N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)
N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide], commonly known as PPDB, is a synthetic compound that has been widely used in scientific research. It is a member of the family of bisphenoxyalkanes, which are known for their biological activities. PPDB has been shown to have a variety of biochemical and physiological effects, and has been used in a number of research studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of PPDB is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. PPDB has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. PPDB has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
PPDB has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and anti-oxidant properties, and has been shown to inhibit the proliferation of cancer cells. PPDB has also been shown to have neuroprotective effects, and has been investigated for its potential therapeutic applications in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PPDB in lab experiments is that it has a well-established synthesis method, which allows for consistent production of the compound. PPDB has also been shown to have a variety of biological activities, which makes it a useful tool in investigating the mechanisms of various diseases. However, one limitation of using PPDB in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research on PPDB. One area of interest is investigating its potential therapeutic applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Other potential future directions include investigating its mechanism of action in more detail, and exploring the potential use of PPDB in combination with other drugs or therapies.
Métodos De Síntesis
PPDB can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with 1,3-dibromopropane, followed by reaction with 4-hydroxybutyric acid. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to form PPDB.
Aplicaciones Científicas De Investigación
PPDB has been used in a number of scientific research studies, particularly in the fields of pharmacology and toxicology. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. PPDB has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[[3-[[4-(2,4-dichlorophenoxy)butanoylamino]methyl]phenyl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28Cl4N2O4/c29-21-8-10-25(23(31)15-21)37-12-2-6-27(35)33-17-19-4-1-5-20(14-19)18-34-28(36)7-3-13-38-26-11-9-22(30)16-24(26)32/h1,4-5,8-11,14-16H,2-3,6-7,12-13,17-18H2,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMPPLXQHPPWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)CNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5003672.png)


![propyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003693.png)

![2-bromo-1-[2-(3-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5003705.png)
![N-(4-phenyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5003728.png)
![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)

![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5003740.png)
![5-(2,2-dimethylpropanoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5003741.png)

![4-[(4-bromo-2-cyanophenoxy)methyl]benzoic acid](/img/structure/B5003762.png)
